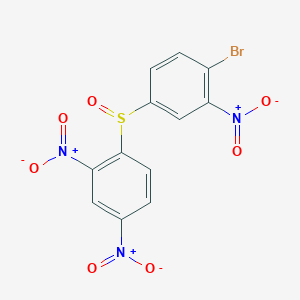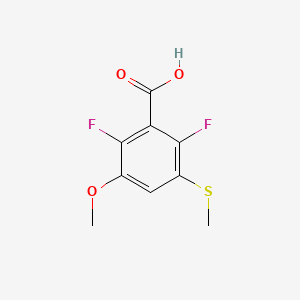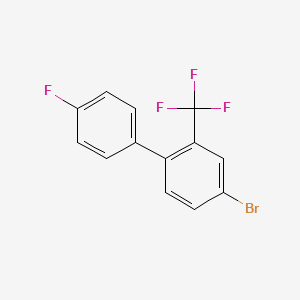
4-Bromo-4'-fluoro-2-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of bromine, fluorine, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to its unique electronic and steric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of bromine and fluorine atoms into the biphenyl structure.
Trifluoromethylation: Addition of the trifluoromethyl group.
Common reagents used in these reactions include bromine, fluorine gas, and trifluoromethylating agents such as trifluoromethyl iodide. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
科学的研究の応用
4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
4-Bromo-4’-fluoro-1,1’-biphenyl: Lacks the trifluoromethyl group.
4-Bromo-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine atom.
4-Fluoro-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the bromine atom.
Uniqueness
The presence of all three substituents (bromine, fluorine, and trifluoromethyl) in 4-Bromo-4’-fluoro-2-(trifluoromethyl)-1,1’-biphenyl makes it unique
特性
分子式 |
C13H7BrF4 |
|---|---|
分子量 |
319.09 g/mol |
IUPAC名 |
4-bromo-1-(4-fluorophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7BrF4/c14-9-3-6-11(12(7-9)13(16,17)18)8-1-4-10(15)5-2-8/h1-7H |
InChIキー |
IUVRESAOBOVDTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


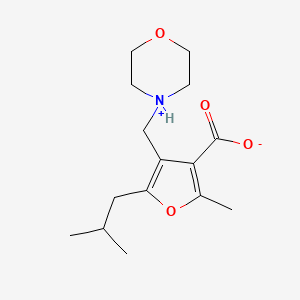


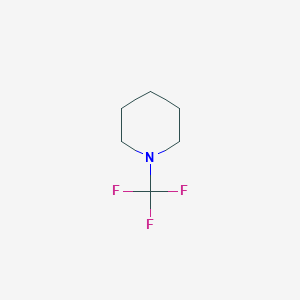
![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)
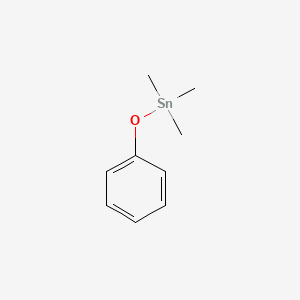
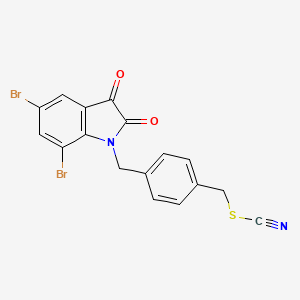


![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
